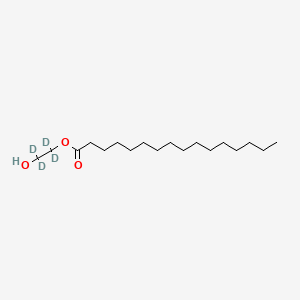
Ethylene glycol monopalmitate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylene glycol monopalmitate-d4 is a deuterated version of ethylene glycol monopalmitate, which is a derivative of ethylene glycol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace and study the behavior of molecules in various reactions and processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylene glycol monopalmitate-d4 typically involves the esterification of ethylene glycol with palmitic acid in the presence of a deuterium source. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in a reactor equipped with a reflux condenser to prevent the loss of volatile components. The use of deuterated reagents and solvents ensures the incorporation of deuterium into the final product. The reaction mixture is then purified through distillation or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
Ethylene glycol monopalmitate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Palmitic acid and ethylene glycol.
Reduction: Ethylene glycol and palmitic alcohol.
Substitution: Various esters and amides depending on the nucleophile used.
科学的研究の応用
Ethylene glycol monopalmitate-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in the development of deuterated compounds for use in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethylene glycol monopalmitate-d4 involves its incorporation into various biochemical pathways where it acts as a labeled analog of ethylene glycol monopalmitate. The deuterium atoms provide a distinct signature that can be detected using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This allows researchers to track the compound’s behavior and interactions at the molecular level.
類似化合物との比較
Ethylene glycol monopalmitate-d4 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
Ethylene glycol monopalmitate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Ethylene glycol distearate: Another ester of ethylene glycol, used in cosmetics and personal care products.
Ethylene glycol monostearate: Similar to ethylene glycol monopalmitate but with stearic acid instead of palmitic acid.
The uniqueness of this compound lies in its ability to provide detailed insights into chemical and biological processes through deuterium labeling, making it a valuable tool in scientific research.
特性
分子式 |
C18H36O3 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC名 |
(1,1,2,2-tetradeuterio-2-hydroxyethyl) hexadecanoate |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3/i16D2,17D2 |
InChIキー |
BXCRLBBIZJSWNS-RZOBCMOLSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


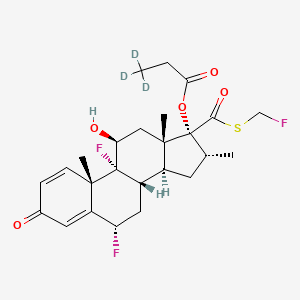


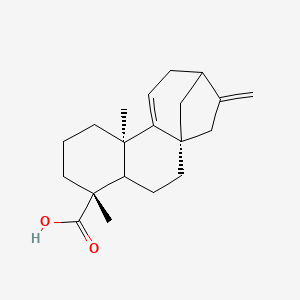

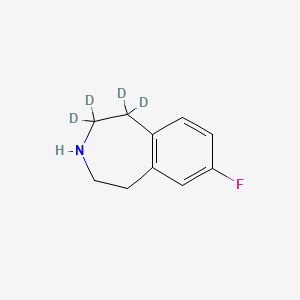
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
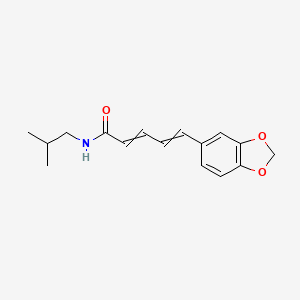
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
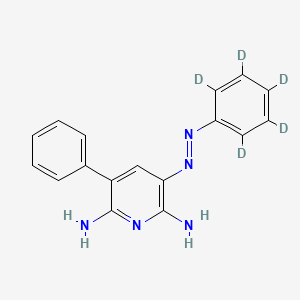
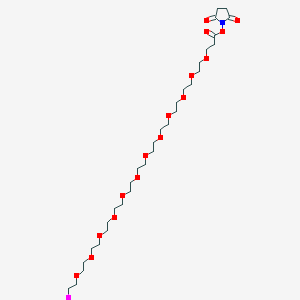

![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)

